Ethyl 2-(4-methylphenoxy)propanoate
Overview
Description
Ethyl 2-(4-methylphenoxy)propanoate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes an ethyl group attached to a 2-(4-methylphenoxy)propanoate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 2-(4-methylphenoxy)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Phenol Derivative Synthesis: Another approach involves the reaction of 4-methylphenol with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-(4-methylphenoxy)propanoic acid or 2-(4-methylphenoxy)propanone.
Reduction: 2-(4-methylphenoxy)propanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.
Industry: It is utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
Ethyl 2-(4-methylphenoxy)propanoate is similar to other esters such as ethyl acetate and methyl salicylate. its unique structure, particularly the presence of the 4-methylphenoxy group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and application.
Comparison with Similar Compounds
Ethyl acetate
Methyl salicylate
Ethyl benzoate
Methyl phenylacetate
Properties
IUPAC Name |
ethyl 2-(4-methylphenoxy)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)10(3)15-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRNPUHHVKDPRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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